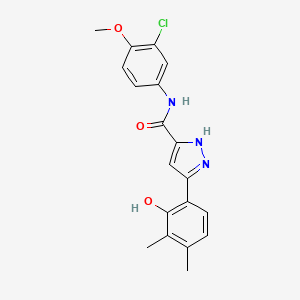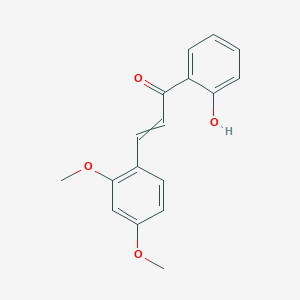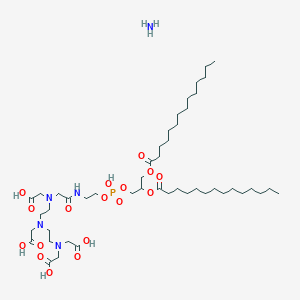
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) is a synthetic phospholipid derivative. This compound is commonly used in biochemical and biophysical research due to its unique properties, which include its ability to form stable liposomes and its utility in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) typically involves the esterification of glycerol with myristic acid, followed by the introduction of the phosphoethanolamine group. The diethylenetriaminepentaacetic acid (DTPA) moiety is then attached through a series of condensation reactions. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and condensation reactions under controlled conditions. The process is optimized to maximize yield and purity, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phosphoethanolamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoethanolamine derivatives with altered functional groups, while reduction can yield simpler phospholipid structures.
科学的研究の応用
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in phospholipid analysis and in the study of lipid monolayers and bilayers.
Biology: Utilized in the formation of liposomes for drug delivery and as a model membrane system.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in diagnostic assays.
Industry: Employed in the formulation of emulsions and as a stabilizing agent in various products.
作用機序
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) involves its ability to integrate into lipid bilayers, thereby altering membrane properties. The diethylenetriaminepentaacetic acid (DTPA) moiety can chelate metal ions, which is useful in various analytical and therapeutic applications. The compound’s interaction with molecular targets and pathways depends on its incorporation into lipid structures and its ability to modulate membrane dynamics.
類似化合物との比較
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid used in liposome formation and membrane studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Used in the study of bacterial membranes and as a component in diffusion studies.
1,2-Dimyristoyl-sn-glycero-3-phosphate: Employed in phospholipid analysis and as a standard in various assays.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) is unique due to its combination of a phosphoethanolamine group with a diethylenetriaminepentaacetic acid (DTPA) moiety. This dual functionality allows it to be used in a broader range of applications, particularly in chelation and membrane studies.
特性
分子式 |
C47H90N5O17P |
|---|---|
分子量 |
1028.2 g/mol |
IUPAC名 |
azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C47H87N4O17P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-46(61)65-38-40(68-47(62)26-24-22-20-18-16-14-12-10-8-6-4-2)39-67-69(63,64)66-32-27-48-41(52)33-50(35-43(55)56)30-28-49(34-42(53)54)29-31-51(36-44(57)58)37-45(59)60;/h40H,3-39H2,1-2H3,(H,48,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,63,64);1H3 |
InChIキー |
QATHRIAGGJNBMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)OC(=O)CCCCCCCCCCCCC.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14098717.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14098722.png)

![8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098730.png)
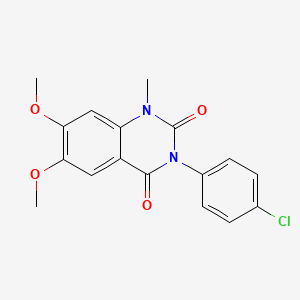
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B14098741.png)
![3-(2,4-dichlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14098747.png)
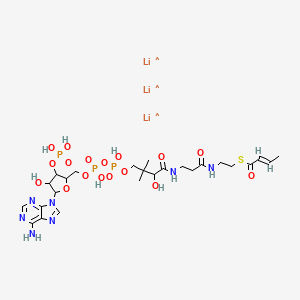
![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B14098757.png)
![Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B14098758.png)
